molecular formula C26H22F3NO4 B1310862 (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid CAS No. 269726-75-2

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid

Cat. No. B1310862
CAS RN: 269726-75-2
M. Wt: 469.5 g/mol
InChI Key: SHSVTUCIAQWRSI-GOSISDBHSA-N
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Description

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid is a useful research compound. Its molecular formula is C26H22F3NO4 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Science

  • Chemical Synthesis and Reactivity : The compound has been utilized in chemical synthesis, particularly in the preparation of functionalized (trifluoromethyl)benzenes and -pyridines through Diels-Alder reactions, showcasing its reactivity and potential in synthesizing complex molecular structures (Volle & Schlosser, 2002).

  • Material Science and Nanotechnology : The compound's derivatives have been found to exhibit controlled morphological transitions at the supramolecular level, which is crucial in the design of novel self-assembled architectures for applications in material science and nanotechnology. These transitions are influenced by concentration and temperature changes (Kshtriya et al., 2021).

  • Protective Group in Synthesis : The compound, especially the 9-Phenyl-9-fluorenyl (PhF) group, has been used as a protecting group in amino acid synthesis due to its ability to prevent racemization. Recent advancements have improved the methods for introducing the PhF group into various functional groups, which is pivotal in peptide synthesis and other organic transformations (Soley & Taylor, 2019).

Imaging and Tracer Studies

  • PET Radiotracer Development : Derivatives of the compound have been developed as PET radiotracers for studying GABAB receptors in the mouse brain. This application is significant in neuroscience research, particularly in studying neurotransmission and related pathologies (Naik et al., 2018).

Crystallography and Molecular Structure Analysis

  • Crystal Structure Analysis : The compound has been analyzed for its crystal structure, providing insights into its molecular geometry and interactions. Such studies are fundamental in understanding the compound's properties and potential applications in various fields, including pharmaceuticals and material science (Matviiuk et al., 2013).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(12-17)13-18(14-24(31)32)30-25(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,30,33)(H,31,32)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSVTUCIAQWRSI-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123605
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

269726-75-2
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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